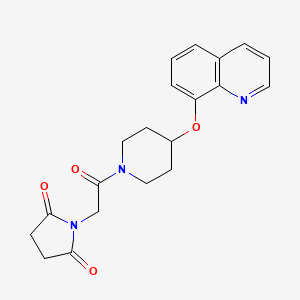

1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-[2-oxo-2-(4-quinolin-8-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c24-17-6-7-18(25)23(17)13-19(26)22-11-8-15(9-12-22)27-16-5-1-3-14-4-2-10-21-20(14)16/h1-5,10,15H,6-9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGCOGQODDEDPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which is then reacted with piperidine under specific conditions to form the intermediate. This intermediate is subsequently coupled with pyrrolidine-2,5-dione through a series of condensation and cyclization reactions. The reaction conditions often involve the use of organic solvents such as acetonitrile or dimethylformamide, and catalysts like triethylamine or methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the quinoline or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives of the compound .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of piperidine-based derivatives, including those containing quinoline moieties, as effective antiviral agents. For instance, compounds similar to 1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione have demonstrated remarkable inhibitory activity against influenza viruses.

Case Study: Influenza Virus Inhibition

A derivative of this compound exhibited an effective EC50 value of 0.05 μM against various influenza strains, showcasing its potency in inhibiting viral replication at early stages of infection . The selectivity index was notably high (over 160,000), indicating low cytotoxicity, which is critical for therapeutic applications.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Quinoline derivatives are recognized for their ability to inhibit key receptor tyrosine kinases involved in tumor growth and vascularization.

Research Findings

A series of quinoline-based compounds were synthesized and tested for their ability to inhibit vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases . The results indicated that these compounds could serve as lead structures for developing new anticancer therapies.

Neurological Applications

The central nervous system (CNS) effects of compounds related to 1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione have been investigated, particularly their anticonvulsant and CNS depressant activities.

Case Study: Anticonvulsant Activity

In one study, a series of similar compounds were synthesized and tested for anticonvulsant activity in mice. The results showed significant CNS depressant effects at varying doses (30, 100, and 300 mg/kg), suggesting potential applications in treating epilepsy and other neurological disorders .

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. The piperidine and pyrrolidine-2,5-dione structures may interact with enzymes or receptors, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares a pyrrolidine-2,5-dione core with derivatives such as those in (4f–4i) and (compound 9). Key structural variations include:

- Quinolin-8-yloxy group: Unlike indole- or methoxyindole-substituted analogs (e.g., 4i, 4g), this quinoline moiety may enhance π-π stacking interactions with aromatic residues in target proteins .

- Ethyl spacer : The oxoethyl bridge is conserved across analogs (e.g., 4f–4i), suggesting a common strategy for optimizing linker flexibility and binding pocket accommodation .

Pharmacological Activity

While direct binding data for the target compound are unavailable, analogs provide insights:

- 5-HT1A/SERT Dual Activity: Derivatives like 4f–4i and compound 9 were designed for dual 5-HT1A and SERT inhibition, a strategy relevant to antidepressants . The quinoline group may shift selectivity toward other targets (e.g., kinase inhibition) due to its distinct electronic profile.

- Receptor Affinity: Indole-containing analogs (e.g., 4i) exhibit nanomolar affinity for 5-HT1A, whereas quinoline’s larger aromatic system might favor interactions with hydrophobic pockets in alternative receptors .

Biological Activity

1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione, also known by its CAS number 2034243-04-2, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is , with a molecular weight of approximately 367.40 g/mol. The compound features a pyrrolidine ring and a quinoline moiety linked through a piperidine structure, which is crucial for its biological interactions.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in neurotransmitter metabolism, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in the treatment of neurodegenerative diseases like Alzheimer's .

- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties. For instance, related compounds have been tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice, showing efficacy in reducing seizure activity .

Biological Activity Overview

Case Studies and Research Findings

- Anticonvulsant Properties : A study synthesized various 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine derivatives, revealing that most compounds were effective against seizures, with one compound achieving a 100% protection rate in the 6-Hz psychomotor seizure model .

- Influenza Virus Inhibition : A derivative with a similar structure was found to have an EC50 value as low as 0.05 μM against multiple influenza strains. This suggests that modifications to the quinoline-piperidine linkage can enhance antiviral efficacy .

- Neuroprotective Effects : Research on piperidine-based derivatives has indicated that they can protect neuronal cells from oxidative stress and apoptosis, highlighting their potential as neuroprotective agents in neurodegenerative conditions .

Q & A

Q. What are best practices for assessing interspecies pharmacokinetic differences?

- Answer :

- In vitro : Compare metabolic stability in human vs. rodent liver microsomes (e.g., Clint < 20 mL/min/kg suggests low clearance) .

- In vivo : Allometric scaling of volume of distribution (Vd) and clearance (CL) using exponent-based models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.